molecular formula C8H10O4S B6604605 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate CAS No. 2775444-82-9

2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate

Cat. No.: B6604605
CAS No.: 2775444-82-9
M. Wt: 202.23 g/mol
InChI Key: ILNNCXKMLPBWNM-UHFFFAOYSA-N
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Description

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is an organosulfur compound with a unique structure that includes a thiophene ring. This compound is known for its versatility and is used in various scientific research fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate typically involves the sulfurization of hexane-2,5-dione . In a laboratory setting, this can be achieved by reacting thiophene with hydrogen in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.

    Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has a wide range of applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).

    Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs.

    Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in organic electronics and pharmaceuticals. In organic electronics, it functions as a semiconductor, facilitating the flow of electrons through its conjugated system. In pharmaceuticals, its thiophene ring structure allows it to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate can be compared with other thiophene derivatives, such as:

    2,5-Dimethylthiophene: Another organosulfur compound with similar applications but different structural properties.

    Thiophene-2,5-dicarboxylic acid: Used in the synthesis of bio-based polyesters, offering different thermal and mechanical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

dimethyl 2H-thiophene-5,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNCXKMLPBWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C=CCS1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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